2-(2,3-dichlorophenyl)oxirane
Overview
Description
2-(2,3-dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dichlorophenyl)oxirane typically involves the epoxidation of 2,3-dichlorostyrene. One common method is the reaction of 2,3-dichlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
2,3-Dichlorostyrene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various compounds depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-(2,3-dichlorophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: Another compound with a 2,3-dichlorophenyl group but with a piperazine ring instead of an oxirane ring.
2,3-Dichloropyridine: Contains a 2,3-dichlorophenyl group attached to a pyridine ring.
Uniqueness: 2-(2,3-dichlorophenyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of the oxirane ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6Cl2O |
---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2 |
InChI Key |
JSSIVJGRLZMOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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